molecular formula C12H8N2O3 B14848167 6-(3-Nitrophenyl)nicotinaldehyde

6-(3-Nitrophenyl)nicotinaldehyde

Cat. No.: B14848167
M. Wt: 228.20 g/mol
InChI Key: RVFLOJGSPYNECR-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a nitrophenyl group attached to the sixth position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with a nitrophenyl derivative under specific conditions. One common method is the condensation reaction between nicotinaldehyde and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Nitrophenyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of novel materials and chemical sensors

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Nitrophenyl)nicotinaldehyde is unique due to the presence of both the nitrophenyl and aldehyde functional groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

6-(3-nitrophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8N2O3/c15-8-9-4-5-12(13-7-9)10-2-1-3-11(6-10)14(16)17/h1-8H

InChI Key

RVFLOJGSPYNECR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C=O

Origin of Product

United States

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